molecular formula C9H21Cl2N3O2 B1437878 3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride CAS No. 717904-40-0

3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride

Cat. No.: B1437878
CAS No.: 717904-40-0
M. Wt: 274.19 g/mol
InChI Key: WXBZSODEXDQBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride” is a chemical compound with the molecular formula C9H19N3O2•2HCl and a molecular weight of 274.19 . It is intended for research use only .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring substituted with a 2-hydroxyethyl group and a 3-aminopropyl group .

Scientific Research Applications

Pharmacological Actions and Metabolism

3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride, as part of arylpiperazine derivatives, has been extensively studied for its diverse pharmacological actions, primarily focusing on the treatment of depression, psychosis, or anxiety. These derivatives, including notable examples such as buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone, undergo extensive pre-systemic and systemic metabolism, involving CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites are known for their variety of serotonin receptor-related effects in humans and animals, although some also show affinity for other neurotransmitter receptors. The metabolites distribute extensively in tissues, including the brain, which is the target site of most arylpiperazine derivatives, and are primarily biotransformed by CYP2D6-dependent oxidation to hydroxylates, which are excreted as conjugates. The individual variability in the expression and activity of CYP3A4 and CYP2D6 affects the metabolite-to-parent drug ratios, impacting the pharmacological actions of these derivatives Caccia, S. (2007).

Therapeutic Uses and Molecular Design

Piperazine derivatives, including the chemical class to which this compound belongs, have been the focus of numerous patents and research studies for their therapeutic uses. These compounds are integral in the design of drugs for a wide range of applications such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory agents. The modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules. The flexibility of piperazines as a building block for drug discovery is highlighted by their broad potential across different pharmacological activities, underlining the importance of further therapeutic investigations on this motif Rathi, A., Syed, R., Shin, H.-S., & Patel, R. V. (2016).

Anti-mycobacterial Activity

Research has also identified the significant role of piperazine and its analogues, including this compound, in combating Mycobacterium tuberculosis (MTB). The structural incorporation of piperazine as an essential building block has led to the development of potent anti-mycobacterial compounds, demonstrating notable activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. This highlights the critical contribution of piperazine-based compounds in addressing the global challenge of tuberculosis through innovative medicinal chemistry and drug design Girase, P., Dhawan, S., Kumar, V., Shinde, S., Palkar, M., & Karpoormath, R. (2020).

Properties

IUPAC Name

3-amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]propan-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2.2ClH/c10-2-1-9(14)12-5-3-11(4-6-12)7-8-13;;/h13H,1-8,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBZSODEXDQBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661517
Record name 3-Amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]propan-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717904-40-0
Record name 3-Amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]propan-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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